TUNGSTEN SILICIDE

Descripción general

Descripción

Tungsten Silicide is an inorganic compound and a silicide of tungsten. It is an electrically conductive ceramic material . It is used in microelectronics as a contact material, and also as a shunt over polysilicon lines to increase their conductivity and signal speed .

Synthesis Analysis

Tungsten Silicide can be synthesized by simple thermal treatment at 1350 °C for 4 hours in an argon atmosphere . Another method of synthesis involves the use of tungsten and silicon powders using mechanically activated self-propagating high-temperature synthesis .Molecular Structure Analysis

The structure of the synthesized compound was determined by XRPD analysis . New modifications for WSi2 were proposed and investigated using first-principles calculations within density-functional theory (DFT) .Chemical Reactions Analysis

Tungsten Silicide can react violently with substances such as strong acids, fluorine, oxidizers, and interhalogens . The reaction of tungsten and silicon forms tungsten disilicide (WSi2) at 1250 °C, and pentatungsten trisilicide (W5Si3) at higher temperatures (1300 to 1400 °C) .Physical And Chemical Properties Analysis

Tungsten Silicide has a melting point above 2160 °C and appears suitable for operation in extreme conditions . It has low electrical resistivity and good thermal stability . It is also an excellent oxidation-resistant coating .Aplicaciones Científicas De Investigación

Microelectronics

WSi₂ is extensively used in the microelectronics industry due to its low electrical resistivity and high thermal stability . It serves as a material for gate and interconnect metallization in silicon integrated circuits (SICs). The compound’s ability to form Schottky barriers makes it ideal for use in semiconductor devices .

Ceramics

In the field of ceramics, tungsten silicide contributes to the development of materials that can withstand extreme conditions. Its high melting point above 2160°C makes it suitable for applications that require materials to maintain integrity at high temperatures .

Aerospace Industry

The aerospace industry benefits from WSi₂’s excellent oxidation resistance. It is investigated as a protective coating on tungsten-based alloys, which are often exposed to harsh environmental conditions .

Integrated Circuit Contact Schemes

Tungsten silicide is considered for novel applications in contact schemes for transistors in advanced integrated circuits (ICs). Its properties are advantageous in creating more efficient and durable electronic components .

Silicon-On-Insulator (SOI) Technology

WSi₂ is explored for use in Silicon-On-Insulator technology, where it may serve as buried high conductivity layers. This application is crucial for the advancement of power electronic devices .

High-Temperature Structural Applications

Due to its high melting point and stability, tungsten silicide is suitable for structural applications that operate under high-temperature conditions. This includes components in engines and turbines that are subjected to continuous heat exposure .

Protective Coatings

The compound’s excellent resistance to oxidation is leveraged in creating protective coatings for various industrial applications. These coatings help extend the life of equipment by preventing corrosion and wear .

Material Synthesis Research

In scientific research, WSi₂ is synthesized under controlled conditions to study its crystal structure and predict new modifications. This research has implications for the development of new materials with enhanced properties .

Safety And Hazards

Direcciones Futuras

Tungsten Silicide has potential applications in the field of nanoelectronics and nanophotonics . It is being explored for use in superconducting nanowire single-photon detectors (SNSPDs) for dark matter detection . It is also being studied for its potential use in microelectromechanical systems, where it is mostly applied as thin films for the fabrication of microscale circuits .

Propiedades

InChI |

InChI=1S/2Si.W | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJQOUPTWCFRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si].[Si].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue or gray odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Tungsten disilicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Einecs 234-909-0 | |

CAS RN |

12039-88-2 | |

| Record name | Tungsten silicide (WSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten silicide (WSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten silicide (WSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

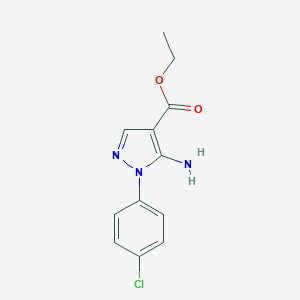

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)